2-Propenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester is a chemical compound with the molecular formula C12H22O6. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is also referred to as 3,6,9,12-tetraoxatridec-1-yl methacrylate .
Preparation Methods
The synthesis of 2-Propenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester involves the esterification of 2-Propenoic acid with 3,6,9,12-tetraoxatridecan-1-ol. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
2-Propenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization in the presence of initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN), leading to the formation of polymers.
Hydrolysis: In acidic or basic conditions, the ester bond can be hydrolyzed to yield 2-Propenoic acid and 3,6,9,12-tetraoxatridecan-1-ol.
Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with halogens or hydrogen halides.
Scientific Research Applications
2-Propenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers with unique properties, such as hydrogels and copolymers.
Biomedical Engineering: The compound is utilized in the development of drug delivery systems and biocompatible materials.
Surface Coatings: It is employed in the formulation of coatings that provide enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester primarily involves its ability to undergo polymerization and form cross-linked networks. These networks can encapsulate active agents, making the compound useful in controlled release applications. The ester linkage and the propenoic acid moiety play crucial roles in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
2-Propenoic acid, 3,6,9,12-tetraoxatridec-1-yl ester can be compared with similar compounds such as:
2-Propenoic acid, 2-methyl-, 3,6,9,12-tetraoxatridec-1-yl ester: This compound has a similar structure but includes a methyl group, which can influence its reactivity and polymerization behavior.
Methoxytetraethylene glycol methacrylate: This compound has a similar backbone but includes a methoxy group, affecting its solubility and compatibility with other materials.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and suitability for various applications.
Properties
CAS No. |
41026-23-7 |
---|---|
Molecular Formula |
C12H22O6 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C12H22O6/c1-3-12(13)18-11-10-17-9-8-16-7-6-15-5-4-14-2/h3H,1,4-11H2,2H3 |
InChI Key |
WJAJKNVAXCVWCO-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.